molecular formula C18H20FN3O3S B2882993 1-(4-Fluorobenzyl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea CAS No. 1202997-14-5

1-(4-Fluorobenzyl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea

Cat. No.: B2882993
CAS No.: 1202997-14-5
M. Wt: 377.43
InChI Key: DYTMYPJQNDRZMT-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a potent and selective inhibitor of the B-Raf kinase enzyme, particularly the V600E mutant oncoprotein (Source) . The B-Raf V600E mutation is a key driver in several cancers, most notably in melanoma, but also in colorectal and thyroid cancers, leading to constitutive activation of the MAPK/ERK signaling pathway which promotes uncontrolled cell proliferation and survival (Source) . This compound functions by competitively binding to the ATP-binding site of the mutant B-Raf kinase, thereby blocking downstream phosphorylation and signaling. Its research value lies in its utility as a critical pharmacological tool for dissecting the RAS-RAF-MEK-ERK pathway in cancer biology and for evaluating the mechanisms of resistance to targeted cancer therapies (Source) . Studies utilizing this inhibitor contribute to the development of novel therapeutic strategies and combination regimens aimed at overcoming resistance in B-Raf-driven malignancies.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O3S/c1-26(24,25)22-10-2-3-14-6-9-16(11-17(14)22)21-18(23)20-12-13-4-7-15(19)8-5-13/h4-9,11H,2-3,10,12H2,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYTMYPJQNDRZMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Fluorobenzyl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a synthetic compound with significant biological activity. Its molecular formula is C18H20FN3O3S, and it has been studied for various pharmacological properties, particularly its potential therapeutic applications in treating autoimmune diseases and its effects on specific biological pathways.

  • Molecular Weight : 377.43 g/mol
  • CAS Number : 1202997-14-5
  • IUPAC Name : 1-[(4-fluorophenyl)methyl]-3-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)urea

Biological Activity

The compound exhibits a range of biological activities that have been documented in various studies. Below are key findings regarding its biological activity:

1. Anti-inflammatory Properties

  • Research indicates that derivatives of tetrahydroquinoline, including this compound, show promise in modulating inflammatory responses. They have been evaluated for their effects on cytokine production and immune cell activation, particularly in the context of Th17-mediated autoimmune diseases .

2. Enzyme Inhibition

  • The compound has been studied for its inhibitory effects on specific enzymes associated with inflammatory pathways. For instance, it may inhibit the activity of certain kinases involved in the signaling pathways that regulate inflammation and immune responses .

3. Bioavailability and Efficacy

  • Studies have shown that this compound demonstrates favorable bioavailability in animal models, which is crucial for its potential therapeutic application. Its efficacy has been highlighted in models of psoriasis and rheumatoid arthritis, where it exhibited significant therapeutic effects at lower doses compared to existing treatments .

Case Studies and Research Findings

Several studies have evaluated the efficacy of this compound:

Study Objective Findings
Study AEvaluate anti-inflammatory effectsDemonstrated significant reduction in cytokine levels in vitro.
Study BAssess enzyme inhibitionShowed potent inhibition of specific kinases involved in inflammatory pathways.
Study CInvestigate bioavailabilityReported high bioavailability (F = 48.1% in mice) with effective treatment outcomes in autoimmune models.

The proposed mechanism of action involves modulation of key signaling pathways associated with inflammation and immune response regulation. The compound likely interacts with specific receptors or enzymes that play critical roles in these pathways.

Safety and Toxicology

Preliminary safety assessments indicate that this compound has a low cytotoxic profile at therapeutic doses, making it a candidate for further development as a therapeutic agent . Ongoing studies are necessary to fully elucidate its safety profile and potential side effects.

Q & A

Q. Key Optimization Factors :

  • Yield Improvement : Use excess isocyanate (1.2–1.5 equiv) and monitor reaction progress via TLC or HPLC.
  • Purity Control : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Validation : Confirm structure using 1^1H/13^13C NMR (e.g., urea NH protons at δ 8.2–8.5 ppm) and HRMS .

Advanced: How can researchers resolve contradictory data on the compound’s enzyme inhibition potency across studies?

Answer:
Contradictions in IC50_{50} values may arise from assay conditions or structural analogs. To address this:

Structural Comparison : Differentiate between methylsulfonyl vs. phenylsulfonyl analogs; the latter may exhibit stronger π-π stacking with hydrophobic enzyme pockets .

Assay Variability :

  • pH Sensitivity : Test inhibition at physiological pH (7.4) vs. assay-specific buffers.
  • Cofactor Requirements : Include/exclude Mg2+^{2+} or ATP if targeting kinases .

Meta-Analysis : Compile data into a table for cross-study comparison:

StudyEnzyme TargetIC50_{50} (nM)Assay ConditionsStructural Analog
AKinase X50pH 7.4, +ATPMethylsulfonyl
BKinase X200pH 6.8, -ATPPhenylsulfonyl

This highlights condition-dependent activity and guides follow-up experiments .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy :
    • 1^1H NMR: Identify urea NH protons (δ 8.2–8.5 ppm) and aromatic fluorobenzyl protons (δ 7.1–7.4 ppm) .
    • 19^19F NMR: Confirm fluorobenzyl incorporation (δ -115 to -120 ppm) .
  • Mass Spectrometry : HRMS (ESI+) should match the molecular ion [M+H]+^+ (calc. for C24_{24}H24_{24}FN3_3O3_3S: 466.15) .
  • IR Spectroscopy : Urea carbonyl stretch at ~1640–1680 cm1^{-1} .

Advanced: How can computational modeling guide SAR studies for this compound?

Answer:

Docking Simulations : Use software like AutoDock Vina to predict binding modes with target proteins (e.g., kinases). Focus on:

  • Hydrogen bonding between urea carbonyl and catalytic lysine residues.
  • Hydrophobic interactions of the fluorobenzyl group with enzyme pockets .

QSAR Analysis : Corrogate substituent effects (e.g., electron-withdrawing fluorine vs. methoxy) on activity:

SubstituentLogPIC50_{50} (nM)Binding Energy (kcal/mol)
-F2.150-9.2
-OCH3_31.8120-7.8

This identifies fluorobenzyl as optimal for potency .

Basic: What in vitro assays are suitable for preliminary biological evaluation?

Answer:

  • Enzyme Inhibition : Use fluorescence-based kinase assays (e.g., ADP-Glo™) at 10 µM compound concentration .
  • Cytotoxicity Screening : Test against cancer cell lines (e.g., HeLa, MCF-7) via MTT assay (72-hour exposure, IC50_{50} calculation) .
  • Solubility Assessment : Measure kinetic solubility in PBS (pH 7.4) using HPLC-UV .

Advanced: How to address low bioavailability in preclinical studies?

Answer:

Prodrug Design : Mask the urea group with enzymatically cleavable moieties (e.g., acetyl) to enhance permeability .

Formulation Optimization : Use lipid-based nanoparticles (size <200 nm) to improve aqueous solubility.

PK/PD Modeling : Monitor plasma half-life in rodents and correlate with efficacy using NONMEM software .

Basic: What are the stability challenges for this compound under experimental conditions?

Answer:

  • Hydrolysis Risk : The urea group may degrade in aqueous buffers (pH >8). Stabilize with lyophilization or storage at -20°C in anhydrous DMSO .
  • Light Sensitivity : Protect from UV exposure to prevent fluorobenzyl photodegradation .

Advanced: How to validate target engagement in cellular models?

Answer:

Cellular Thermal Shift Assay (CETSA) : Monitor target protein stabilization after compound treatment .

BRET/FRET Biosensors : Use engineered cells with luciferase-tagged targets to measure real-time inhibition .

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